2-Methylanthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.11e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

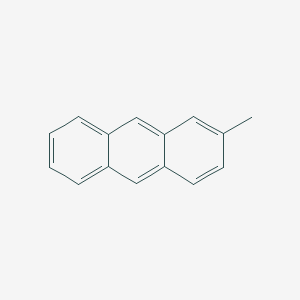

Structure

3D Structure

Properties

IUPAC Name |

2-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMFBYTZOGMSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060616 | |

| Record name | 2-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000501 [mmHg] | |

| Record name | 2-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-12-7, 26914-18-1 | |

| Record name | 2-Methylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C868JOV4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylanthracene (CAS Number: 613-12-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific disciplines. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is a derivative of anthracene with a methyl group substituted at the C2 position. Like other PAHs, it is a product of incomplete combustion of organic materials and is found in environmental samples such as diesel exhaust.[2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂ | [4][5] |

| Molecular Weight | 192.26 g/mol | [1][4] |

| Appearance | Beige to light yellow-brown crystalline powder | [2][3] |

| Melting Point | 204-206 °C | [1][2][4][6] |

| Boiling Point | 358.25 °C (estimate) | [1][3] |

| Density | 1.0561 g/cm³ (estimate) | [1][3] |

| Water Solubility | 39 µg/L at 25 °C | [3] |

| Solubility | Soluble in benzene and chloroform | [3][7] |

| LogP | 4.30 | [1] |

| Vapor Pressure | 5.34 x 10⁻⁶ mmHg | [1] |

| Flash Point | 157.5 °C | [1] |

| Refractive Index | 1.6880 (estimate) | [1][3] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation and Reduction

Step 1: Friedel-Crafts Acylation of Toluene with Phthalic Anhydride

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.

-

Dissolve phthalic anhydride (1 equivalent) and toluene (1 equivalent) in CH₂Cl₂ and add this solution dropwise to the stirred AlCl₃ suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-(4-methylbenzoyl)benzoic acid.

Step 2: Cyclization to 2-Methylanthraquinone

-

Reaction: Add the crude 2-(4-methylbenzoyl)benzoic acid to concentrated sulfuric acid.

-

Heat the mixture at 100-120 °C for 1-2 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. The precipitate, 2-methylanthraquinone, is collected by filtration, washed with water until neutral, and dried.

Step 3: Reduction to this compound

-

Reaction: In a flask equipped with a reflux condenser, mix the crude 2-methylanthraquinone with zinc dust and a high-boiling solvent such as ethylene glycol.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for several hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and the crude this compound is extracted with a suitable organic solvent (e.g., toluene).

-

The organic extract is washed with water, dried, and the solvent is evaporated.

-

The resulting crude product is then purified as described in the protocol below.

Purification of this compound

Purification of the crude this compound can be achieved by a combination of chromatography and recrystallization.[2][3]

Step 1: Column Chromatography

-

Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar eluent such as cyclohexane or hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene) and adsorb it onto a small amount of silica gel. Load the dried, sample-adsorbed silica onto the top of the column.

-

Elution: Elute the column with the non-polar eluent. This compound, being relatively non-polar, will move down the column.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

Step 2: Recrystallization

-

Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol is a commonly used solvent for this purpose.[2][3] The ideal solvent should dissolve this compound well at its boiling point but poorly at low temperatures.

-

Dissolution: Dissolve the partially purified this compound from the chromatography step in a minimum amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the quantification of this compound in environmental samples.[2][10][11][12]

| Parameter | Value | Reference(s) |

| Column | C18 stationary phase (e.g., Agilent ZORBAX Eclipse PAH, 4.6 mm × 50 mm, 1.8 µm) | [11][12] |

| Mobile Phase | Gradient elution with acetonitrile and water | [11][12] |

| Flow Rate | Typically 1.0 - 1.5 mL/min | [11] |

| Injection Volume | 5 - 20 µL | [4] |

| Fluorescence Detector | Excitation: 260 nm, Emission: 352 nm | [10][11] |

| Run Time | ~25 - 35 minutes | [2][11] |

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices.[7][13][14][15]

| Parameter | Value | Reference(s) |

| Column | HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | [7] |

| Carrier Gas | Helium at a constant flow of ~1.3 mL/min | [7] |

| Injector Temperature | 290 °C | [15] |

| Oven Program | Start at 60 °C, ramp to 300 °C | [7] |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV | [15] |

| Scan Range | 50-450 m/z | [15] |

| Ion Source Temperature | 230 °C | [7] |

| Transfer Line Temperature | 280 °C | [15] |

Biological Activity and Signaling Pathways

Polycyclic aromatic hydrocarbons, including this compound, are known to exert biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[6][16][17] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the receptor in the cytoplasm. This leads to a cascade of events resulting in the altered expression of target genes.

References

- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 6. Genetic and epigenetic modulations in toxicity: The two-sided roles of heavy metals and polycyclic aromatic hydrocarbons from the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Write down the different steps involved in Haworth synthesis of(a) Anthra.. [askfilo.com]

- 9. benchchem.com [benchchem.com]

- 10. hplc.eu [hplc.eu]

- 11. fda.gov [fda.gov]

- 12. agilent.com [agilent.com]

- 13. measurlabs.com [measurlabs.com]

- 14. epa.gov [epa.gov]

- 15. mdpi.com [mdpi.com]

- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methylanthracene from Anthracene Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial method for obtaining 2-methylanthracene: isolation from anthracene oil through fractional distillation and subsequent purification. It also explores alternative chemical synthesis routes, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in their pursuit of this valuable compound.

Executive Summary

This compound, a polycyclic aromatic hydrocarbon (PAH), serves as a crucial building block in the synthesis of various organic materials and pharmaceutical intermediates. The most economically viable method for its production is the isolation from anthracene oil, a fraction obtained from the distillation of coal tar. This process involves a multi-step approach, beginning with fractional distillation to enrich the methylanthracene isomers, followed by purification techniques such as recrystallization to isolate the desired this compound. While effective, this method presents the challenge of separating this compound from its isomers, 1-methylanthracene and 9-methylanthracene, which possess similar physical properties. This guide delves into the technical specifics of this process, providing available quantitative data and detailed methodologies. Additionally, alternative synthetic strategies, including the Friedel-Crafts reaction and the Elbs reaction, are discussed as viable, albeit less common, laboratory-scale methods for the targeted synthesis of this compound.

Primary Method: Isolation from Anthracene Oil

The industrial production of this compound predominantly relies on its separation from anthracene oil, a complex mixture of aromatic compounds. The overall process can be broken down into two main stages: fractional distillation and purification.

Fractional Distillation

The initial step involves the fractional distillation of anthracene oil to separate a fraction enriched in methylanthracene isomers. Anthracene oil itself is a fraction of coal tar, typically boiling between 270°C and 360°C.

Experimental Protocol:

A multi-stage fractional distillation is employed to isolate the desired fraction.

-

Apparatus: A pilot-plant or industrial-scale fractional distillation unit equipped with a high-efficiency packed column (e.g., with structured packing or random packing like Raschig rings) is necessary. The column should have a sufficient number of theoretical plates to achieve the required separation.

-

Procedure:

-

The crude anthracene oil is charged into the distillation kettle.

-

The distillation is typically carried out under atmospheric or slightly reduced pressure.

-

The temperature is gradually increased, and various fractions are collected based on their boiling point ranges.

-

The fraction boiling between 352°C and 365°C is collected as the methylanthracene-rich fraction.[1]

-

Data Presentation:

The composition of the resulting methylanthracene fraction can vary depending on the source of the coal tar and the efficiency of the distillation.

| Component | Boiling Point (°C) | Typical Concentration in Methylanthracene Fraction |

| 1-Methylanthracene | ~354 | Variable |

| This compound | ~358 | Enriched |

| 9-Methylanthracene | ~360 | Variable |

| Other PAHs | Variable | Present as impurities |

Table 1: Properties of Methylanthracene Isomers and Composition of the Distilled Fraction.

Purification of this compound

The methylanthracene-rich fraction obtained from distillation is a mixture of isomers and other impurities. The primary method for isolating this compound from this mixture is recrystallization. The separation is challenging due to the similar solubilities of the isomers.

Experimental Protocol: Recrystallization

-

Solvent Selection: A key aspect of successful purification is the choice of solvent. Ethanol and benzene have been reported for the recrystallization of this compound.[1] The ideal solvent should exhibit a significant difference in solubility for the desired isomer compared to the impurities at different temperatures.

-

Procedure:

-

The methylanthracene-rich fraction is dissolved in a minimum amount of hot solvent (e.g., industrial ethanol).[1]

-

The solution is heated to ensure complete dissolution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the crystallized product.

-

The crystals are collected by filtration (e.g., using a Büchner funnel).

-

The collected crystals are washed with a small amount of cold solvent to remove residual mother liquor.

-

The purified this compound is then dried, for instance, in a vacuum oven.

-

To further enhance purity, a series of acid and base washes may be incorporated.

-

Acid Wash: The filter cake is treated with a 10% sulfuric acid solution to a pH of 2-3 to remove basic impurities.[1]

-

Base Wash: Following the acid wash and filtration, the filter cake is treated with a 10% sodium hydroxide solution to a pH of 7-8 to remove acidic impurities.[1]

-

Final Recrystallization: The product is then subjected to one or more final recrystallizations from a suitable solvent like pyridine or ethanol to achieve a high purity of this compound with a melting point of 200.5-203°C.[1]

Data Presentation:

Quantitative data on the yield and purity of this compound from the purification of industrial anthracene oil fractions is not extensively published. However, the goal of the multi-step purification process is to achieve a final product with high purity, often exceeding 95%.

| Purification Step | Key Parameters | Expected Outcome |

| Recrystallization | Solvent: Ethanol, Benzene, or Pyridine | Enrichment of this compound in the crystalline phase |

| Acid Wash | 10% H₂SO₄, pH 2-3 | Removal of basic impurities |

| Base Wash | 10% NaOH, pH 7-8 | Removal of acidic impurities |

| Final Product | - | This compound (Purity >95%) |

Table 2: Summary of Purification Steps and Expected Outcomes.

Alternative Synthetic Routes

For laboratory-scale synthesis, where higher purity and regioselectivity may be required, or when anthracene oil is not a viable starting material, alternative chemical synthesis methods can be employed.

Friedel-Crafts Reaction

A Friedel-Crafts reaction can be used to introduce a methyl group onto the anthracene core. This approach typically involves an initial acylation followed by reduction, as direct alkylation can lead to polysubstitution and isomer mixtures.

Experimental Protocol: Friedel-Crafts Acylation for 2-Acetylanthracene

-

Materials: Anthracene, acetyl chloride, aluminum chloride (AlCl₃), nitrobenzene (solvent).

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve anthracene in nitrobenzene.

-

Cool the solution in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

-

Add acetyl chloride dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-acetylanthracene, which can be purified by recrystallization or column chromatography.

-

Experimental Protocol: Reduction of 2-Acetylanthracene

The resulting 2-acetylanthracene can be reduced to this compound using standard reduction methods such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction.

Elbs Reaction

The Elbs reaction is a pyrolysis reaction of an ortho-methyl-substituted benzophenone that yields a condensed polycyclic aromatic hydrocarbon. For the synthesis of this compound, a suitably substituted diaryl ketone would be required as the starting material.

Experimental Protocol: Elbs Reaction (General)

-

Starting Material: An ortho-methylated diaryl ketone, such as a derivative of o-tolyl phenyl ketone.

-

Procedure:

-

The starting ketone is heated to a high temperature (typically 400-450°C) in the absence of a solvent.

-

The reaction proceeds through an intramolecular cyclization and dehydration mechanism.

-

The reaction is continued until the evolution of water ceases.

-

The crude product is then cooled and purified, usually by a combination of distillation, sublimation, and recrystallization.

-

Conclusion

The synthesis of this compound is a critical process for various applications in research and industry. While the isolation from anthracene oil remains the most prevalent and cost-effective method on a large scale, it necessitates sophisticated fractional distillation and purification techniques to overcome the challenge of separating closely related isomers. For laboratory-scale applications demanding high purity and specific substitution patterns, alternative synthetic routes such as the Friedel-Crafts reaction and the Elbs reaction offer viable, though more complex, alternatives. This guide has provided a detailed overview of these methods, including experimental considerations and available data, to aid researchers and professionals in the synthesis and purification of this compound. Further research into more selective and efficient separation techniques for methylanthracene isomers would be of significant value to the chemical industry.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Methylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) that serves as a fundamental building block in organic synthesis and material science. Its fluorescent properties make it a compound of interest in the development of optoelectronic devices. A thorough understanding of its physical properties is paramount for its application in research and development, particularly in drug development where molecular interactions are critical. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols and logical diagrams to facilitate a comprehensive understanding.

Core Physical and Chemical Properties

This compound presents as a beige to light yellow-brown crystalline powder.[1] Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| CAS Number | 613-12-7 |

| Molecular Formula | C₁₅H₁₂ |

| Molecular Weight | 192.26 g/mol [2][3] |

| EINECS Number | 210-329-3[2] |

| InChI Key | GYMFBYTZOGMSQJ-UHFFFAOYSA-N |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources. It is important to note that some values are estimates and may vary depending on the experimental conditions and purity of the sample.

| Property | Value(s) |

| Melting Point | 204-206 °C[1][2], 209 °C[3] |

| Boiling Point | 358.25 °C (estimate)[1][2], 295 °C[3] |

| Density | 1.0561 g/cm³ (estimate)[1][2] |

| Refractive Index | 1.6880 (estimate)[1][2] |

| Vapor Pressure | 5.34e-06 mmHg[2] |

| Flash Point | 157.5 °C[2] |

| LogP (Octanol/Water Partition Coefficient) | 4.30140[2] |

Solubility Profile

The solubility of this compound is characteristic of nonpolar aromatic hydrocarbons.

| Solvent | Solubility |

| Benzene | Soluble[1] |

| Chloroform | Soluble[1] |

| Ethanol | Soluble (recrystallization solvent)[1] |

| Methanol | Difficult to dissolve |

| Acetone | Difficult to dissolve |

| Water | Insoluble |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are available from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information can be accessed through various chemical databases.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and purification are outlined below.

Determination of Melting and Boiling Points by Simultaneous Thermal Analysis (STA)

This protocol is adapted from a general method for polycyclic aromatic hydrocarbons and is suitable for this compound.[4]

Apparatus:

-

Simultaneous Thermal Analyzer (STA), e.g., NETZSCH model STA 449 F3 Jupiter®

-

Sealed aluminum crucibles with a 50 μm pinhole

-

Indium, aluminum, and gold melting standards for calibration

Procedure:

-

Calibrate the STA instrument using indium, aluminum, and gold melting standards.

-

Accurately weigh approximately 20 mg of this compound into a sealed aluminum crucible.

-

Place the crucible in the STA sample carrier.

-

Purge the system with nitrogen gas at a flow rate of 70 ml/min.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 K/min.

-

The melting point is determined as the extrapolated onset temperature of the endothermic peak on the Differential Scanning Calorimetry (DSC) curve.

-

The boiling point is determined as the extrapolated onset temperature of the mass loss step on the Thermogravimetric (TG) analysis curve, which corresponds to the evaporation of the sample.

Purification by Column Chromatography and Recrystallization

This protocol is based on a cited purification method for this compound.[1]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Cyclohexane (eluent)

-

Ethanol (recrystallization solvent)

-

Chromatography column

-

Rotary evaporator

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

Part 1: Silica Gel Chromatography

-

Prepare a slurry of silica gel in cyclohexane and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of cyclohexane and a slightly more polar solvent if necessary to ensure dissolution) and load it onto the top of the silica gel column.

-

Elute the column with cyclohexane, collecting fractions.

-

Monitor the fractions by a suitable method (e.g., Thin Layer Chromatography) to identify those containing the purified this compound.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 2: Recrystallization

-

Dissolve the solid obtained from chromatography in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator to remove any residual solvent.

Logical and Workflow Diagrams

Biological Interaction of this compound

Studies on the non-genotoxic effects of methylanthracene isomers have shown that this compound, which lacks a "bay-like" structural region, typically has no effect on gap junction intercellular communication (GJIC) or the activation of mitogen-activated protein kinases (MAPK).

Experimental Workflow for Purification

The following diagram illustrates the step-by-step process for the purification of this compound.

References

An In-depth Technical Guide to 2-Methylanthracene as a Polycyclic Aromatic Hydrocarbon (PAH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of a three-ring aromatic system with a methyl group substitution. As a member of the vast class of PAHs, which are ubiquitous environmental contaminants, this compound is of significant interest to researchers in toxicology, environmental science, and drug development. PAHs are formed from the incomplete combustion of organic materials and are found in fossil fuels, coal tar, and tobacco smoke. While some PAHs are potent carcinogens, the biological activity of their methylated derivatives can vary significantly. This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, metabolism, toxicology, and the signaling pathways it modulates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and for interpreting its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂ | [1] |

| Molecular Weight | 192.26 g/mol | [2] |

| CAS Number | 613-12-7 | [2] |

| Appearance | Colorless scaly crystals or beige to light yellow-brown crystalline powder | [3][4] |

| Melting Point | 204-206 °C | [2] |

| Boiling Point | 360 °C (sublimation) | [3] |

| Solubility | Soluble in benzene and chloroform; slightly soluble in ethanol, ether, and acetic acid; insoluble in water. | [3][4] |

| Vapor Pressure | 1.1 x 10⁻⁴ mmHg at 25°C | [3] |

Synthesis and Purification

The synthesis and purification of this compound are critical for obtaining high-purity material for research purposes.

Synthesis

3.1.1 Friedel-Crafts Acylation of Toluene with Phthalic Anhydride

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by reduction and cyclization.[5][6]

Caption: Proposed metabolic pathway of this compound.

Toxicology

The toxicological profile of this compound is complex. While it is not considered a classical mutagen or a complete carcinogen, it exhibits activities that suggest a role as a tumor promoter.

| Endpoint | Result | Species/System | Reference |

| Acute Toxicity | EC50 (48-h): 96.0 µg/L | Daphnia pulex | [3] |

| Mutagenicity | Inactive | Salmonella typhimurium TA98 and TA100 (Ames test) | [7] |

| Carcinogenicity | Inactive as a complete carcinogen | Mouse skin | [7] |

| Tumor Initiation | Inactive | Mouse skin | [7] |

| Tumor Promotion | Potential promoter activity | Rat liver epithelial cells | [8][9] |

Signaling Pathways

Recent research has indicated that this compound can modulate specific cellular signaling pathways, which may underlie its potential tumor-promoting effects.

Aryl Hydrocarbon Receptor (AhR) Pathway

This compound has been identified as a weak activator of the Aryl Hydrocarbon Receptor (AhR). [10]The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1. [11][12] dot

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to stimulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. [8][13]The MAPK pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of cancer. [14][15][16][17] dot

Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Gap Junctional Intercellular Communication (GJIC)

This compound has been demonstrated to inhibit Gap Junctional Intercellular Communication (GJIC) in rat liver epithelial cells. [8][9][18]GJIC is essential for maintaining tissue homeostasis, and its disruption is a key event in tumor promotion.

Experimental Protocols

Synthesis of this compound from 2-Methylanthraquinone

-

Materials: 2-Methylanthraquinone, glacial acetic acid, tin granules, concentrated hydrochloric acid (37%).

-

Procedure:

-

To a reaction flask, add 2-methylanthraquinone, glacial acetic acid, and tin granules.

-

Slowly add concentrated hydrochloric acid while stirring.

-

Heat the mixture to 130°C and maintain for 1-3 hours.

-

Cool the reaction mixture and pour it into water.

-

Filter the precipitate and recrystallize from a suitable solvent (e.g., ethanol) to obtain 3-methylanthrone.

-

Repeat the reduction process with 3-methylanthrone to yield this compound.

-

Ames Test for Mutagenicity

This protocol is a general guideline based on standard Ames test procedures.

-

Materials: Salmonella typhimurium strains TA98 and TA100, S9 metabolic activation mix, top agar, minimal glucose agar plates, this compound solution in a suitable solvent (e.g., DMSO).

-

Procedure:

-

Prepare serial dilutions of the this compound solution.

-

In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of the S9 mix (for metabolic activation) or buffer.

-

Incubate the mixture at 37°C for 20 minutes.

-

Add 2 mL of molten top agar (45°C) to the tube, vortex briefly, and pour onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies. An increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

Skin Carcinogenesis Bioassay in Mice

-

Animals: SENCAR or other susceptible mouse strain.

-

Procedure (Initiation-Promotion Model):

-

Initiation: Apply a single dose of a known initiator (e.g., 7,12-dimethylbenz[a]anthracene, DMBA) in a suitable solvent (e.g., acetone) to the shaved dorsal skin of the mice.

-

Promotion: Two weeks after initiation, begin twice-weekly topical applications of this compound in the same area.

-

Observe the mice weekly for the appearance of skin tumors.

-

Record the number and size of tumors for each animal. The incidence and multiplicity of tumors are the primary endpoints.

-

Scrape-Loading/Dye Transfer (SL/DT) Assay for GJIC

-

Cells: Rat liver epithelial cells (e.g., WB-F344) grown to confluence in a petri dish.

-

Materials: Lucifer Yellow fluorescent dye, phosphate-buffered saline (PBS).

-

Procedure:

-

Treat the cells with this compound or vehicle control for the desired time.

-

Wash the cells with PBS.

-

Add a solution of Lucifer Yellow in PBS to the cells.

-

Using a sharp blade or needle, make a scrape across the cell monolayer.

-

Incubate for a short period (e.g., 2-5 minutes) to allow dye transfer.

-

Wash the cells extensively with PBS to remove extracellular dye.

-

Fix the cells and visualize the dye transfer using fluorescence microscopy.

-

Quantify the extent of dye transfer from the scrape line as a measure of GJIC.

-

Western Blot for MAPK (ERK) Phosphorylation

-

Cells: Suitable cell line (e.g., HepG2, WB-F344).

-

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK as a loading control.

-

Quantify the band intensities to determine the relative increase in ERK phosphorylation.

-

dot

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound, while not a classical genotoxic carcinogen, exhibits biological activities that warrant further investigation, particularly its role as a potential tumor promoter. Its ability to modulate key signaling pathways such as the AhR and MAPK pathways, coupled with its inhibitory effect on GJIC, suggests a complex mode of action that could contribute to the adverse health effects of PAH mixtures. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for continued research to fully elucidate its metabolic fate and toxicological significance.

References

- 1. Mouse skin tumor initiation-promotion and complete carcinogenesis bioassays: mechanisms and biological activities of emission samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Establishment and Validation of an Ultra-Short-Term Skin Carcinogenicity Bioassay Using Tg-rasH2 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]

- 6. brainly.in [brainly.in]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. 2-Methyl anthraquinone synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 613-12-7 | Benchchem [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. China 2-Methylanthraquinone Refined Manufacturers, Suppliers, Factory - 2-Methylanthraquinone Refined Price - Frandcom [fcchemicals.com]

- 18. Inhibition of gap-junctional intercellular communication by environmentally occurring polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Applicability of Scrape Loading-Dye Transfer Assay for Non-Genotoxic Carcinogen Testing [mdpi.com]

- 23. Improved multiparametric scrape loading-dye transfer assay for a simultaneous high-throughput analysis of gap junctional intercellular communication, cell density and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Environmental Sources of 2-Methylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary environmental sources, formation pathways, and analytical methodologies for 2-Methylanthracene. As a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, this compound is a significant environmental pollutant primarily formed during the incomplete combustion of organic materials.[1] Its presence in various environmental matrices is a subject of ongoing research due to the potential toxicological effects of PAHs.

Primary Environmental Sources

This compound (C₁₅H₁₂) is not typically synthesized for industrial use but is rather a ubiquitous byproduct of anthropogenic activities involving fossil fuels and combustion.[1][2] The primary environmental sources can be broadly categorized into petrogenic (related to petroleum) and pyrogenic (related to combustion).

Petrogenic Sources

Petrogenic sources involve the release of this compound from raw or refined petroleum products where it exists as a natural component.

-

Crude Oil and Coal Tar: Anthracene and its derivatives, including this compound, are natural constituents of coal tar, which is a complex mixture of PAHs produced during the high-temperature destructive distillation of coal.[1][3] Anthracene oil, a specific fraction of coal tar distillation, is a rich source.[4] The presence of this compound in oil samples can serve as a pyrolytic marker, indicating cracking processes.[1]

-

Petroleum Products: Refined petroleum products are significant sources of this compound. It has been detected in various fuels, with concentrations varying widely depending on the fuel's origin and refinement process.[5]

Pyrogenic Sources

Pyrogenic sources are the most significant contributors to the environmental burden of this compound. It is formed during the incomplete combustion of organic matter from both stationary and mobile sources.[1][6]

-

Vehicle Emissions: Exhaust from diesel and gasoline-powered vehicles is a major source of atmospheric this compound.[5] Emissions from diesel engines, in particular, have been shown to contain notable concentrations of this compound.[5] The emission rates are significantly higher in vehicles without catalytic converters.[5]

-

Industrial and Domestic Combustion: Power generation, industrial furnaces, and residential heating systems that burn fossil fuels (coal, oil, gas) or biomass (wood) release PAHs, including this compound, into the atmosphere. Other sources include the burning of incense and tobacco.[2]

-

Waste Incineration: The incineration of municipal and industrial waste can produce a wide array of PAHs depending on the composition of the waste and the efficiency of the combustion process.

Formation and Environmental Fate

This compound is formed through high-temperature pyrolysis and pyrosynthesis reactions. During incomplete combustion, complex organic molecules are broken down into smaller, unstable radicals. These radicals can then recombine to form stable aromatic structures like the anthracene core, which can subsequently be methylated.

Once released into the environment, this compound, like other PAHs, tends to adsorb onto particulate matter due to its low water solubility.[7] This association with particles facilitates its long-range transport in the atmosphere and its deposition into soil and aquatic sediments, which act as major environmental sinks.[8]

References

- 1. This compound | 613-12-7 | Benchchem [benchchem.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Skin tumor initiating activity of therapeutic crude coal tar as compared to other polycyclic aromatic hydrocarbons in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 613-12-7 [m.chemicalbook.com]

- 6. quora.com [quora.com]

- 7. alfachemic.com [alfachemic.com]

- 8. researchgate.net [researchgate.net]

Thermal properties and stability of 2-Methylanthracene

An In-depth Technical Guide to the Thermal Properties and Stability of 2-Methylanthracene

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a methyl group substituent on the anthracene core. As a compound of interest in organic synthesis and materials science, a thorough understanding of its thermal properties and stability is crucial for its application in various fields, including the development of optoelectronic devices. This guide provides a comprehensive overview of the thermal behavior of this compound, detailing its key thermal properties, stability under elevated temperatures, and the standard experimental protocols used for such characterizations.

Thermal Properties of this compound

The thermal properties of this compound are fundamental to its handling, purification, and application. The key quantitative data are summarized in the table below.

| Property | Value |

| Melting Point | 204-206 °C[1][2][3], 209 °C[4][5], 207 °C[6] |

| Boiling Point | 358.25 °C (estimate)[1], 347.2 °C at 760 mmHg[7], 360 °C (sublimation)[6] |

| Flash Point | 157.5 °C[7] |

The melting point of this compound is consistently reported in the range of 204-209 °C. It is described as a beige to light yellow-brown crystalline powder.[1][8] The boiling point is estimated to be around 347-360 °C, with sublimation also being a notable behavior at higher temperatures.[6][7]

Thermal Stability and Decomposition

This compound exhibits thermal decomposition at elevated temperatures. Pyrolysis studies conducted between 400°C and 450°C reveal three primary reaction pathways: demethylation, methyl addition, and hydrogenation.[9] At 400°C, the major product of pyrolysis is 2-methyl-9,10-dihydroanthracene, with smaller quantities of anthracene and dimethylanthracenes also being formed.[9]

Furthermore, crystalline monoadducts formed between fullerene and this compound undergo thermolytic decomposition in the solid state at temperatures ranging from 180°C to 240°C.[9] This process yields the original fullerene and this compound, highlighting a reversible thermal behavior in this specific context.[9]

Reasonably anticipated hazardous decomposition products as a result of heating are not known, but as with many organic compounds, hazardous combustion products may be formed in a fire.[10]

References

- 1. This compound CAS#: 613-12-7 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 613-12-7 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound CAS#: 613-12-7 [m.chemicalbook.com]

- 6. This compound [chembk.com]

- 7. This compound|613-12-7|lookchem [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 613-12-7 | Benchchem [benchchem.com]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to 2-Methylanthracene

This technical guide provides a comprehensive overview of 2-Methylanthracene, a polycyclic aromatic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, experimental protocols, and relevant pathways.

Core Molecular Data

This compound is a tricyclic aromatic hydrocarbon. Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂[1][2][3][4] |

| Molecular Weight | 192.26 g/mol [2][4] |

| IUPAC Name | This compound[1] |

| CAS Number | 613-12-7[1][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. Below are representative experimental protocols.

1. Synthesis of this compound via Friedel-Crafts Reaction

This protocol describes a common method for synthesizing this compound.

-

Reactants : Phthalic anhydride, Toluene, Aluminum chloride (anhydrous).

-

Procedure :

-

A mixture of phthalic anhydride and a slight excess of toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 2-3 hours.

-

The mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 2-(4-methylbenzoyl)benzoic acid.

-

The intermediate is then cyclized by heating with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid to produce 2-methylanthraquinone.

-

Finally, the 2-methylanthraquinone is reduced to this compound using a reducing agent like zinc dust in a high-boiling solvent.

-

2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

Sample Preparation : A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy :

-

The spectrum will show characteristic signals for the aromatic protons in the range of 7.0-8.5 ppm.

-

A singlet corresponding to the methyl group protons will appear around 2.5 ppm.

-

The integration of the signals will correspond to the number of protons in each environment.

-

-

¹³C NMR Spectroscopy :

-

The spectrum will display signals for the aromatic carbons, typically in the range of 120-140 ppm.

-

A distinct signal for the methyl carbon will be observed at a higher field (lower ppm value).

-

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas : Helium at a constant flow rate.

-

Temperature Program : An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 300°C.

-

-

Mass Spectrometry :

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight.

-

Characteristic fragmentation patterns can be used for further confirmation.

-

Synthesis Pathway of this compound

The following diagram illustrates a logical workflow for the synthesis of this compound, as detailed in the experimental protocol section.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Methylanthracene in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment.[1][2] PAHs are a class of organic compounds that are formed during the incomplete combustion of organic matter, such as fossil fuels and vegetation.[1][2][3] As a result, they are widespread environmental pollutants and are of significant concern due to their potential carcinogenic and mutagenic properties.[1] The analysis of this compound in environmental matrices such as soil, water, and sediment is crucial for monitoring pollution levels, assessing environmental risks, and understanding the fate and transport of these contaminants.

This document provides detailed application notes and protocols for the extraction and quantification of this compound in various environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate and reproducible results. The following protocols are generalized and may require optimization based on the specific sample matrix and concentration of this compound.

1.1. Soil and Sediment Samples

-

Homogenization: Thoroughly mix the collected soil or sediment sample to ensure homogeneity before taking a subsample for analysis.

-

Drying: Dry the sample overnight at a controlled temperature (e.g., 120°C) to remove moisture.

-

Sieving: Sieve the dried sample through a 2 mm mesh to remove large debris and ensure a uniform particle size.

-

Extraction: Several extraction techniques can be employed:

-

Soxhlet Extraction:

-

Place approximately 10 g of the dried and sieved sample into a Soxhlet extraction thimble.

-

Add a suitable solvent, such as dichloromethane (DCM) or a mixture of DCM and acetone (1:1, v/v), to the extraction flask.[4]

-

Extract the sample for 18-24 hours.[4]

-

Pre-treatment of the sample with the extraction solvent before Soxhlet extraction can significantly improve recovery rates.[4]

-

-

Accelerated Solvent Extraction (ASE):

-

Mix approximately 10 g of the sample with a drying agent like sodium sulfate.

-

Place the mixture into an ASE cell.

-

Extract with a 1:1 (v/v) mixture of methylene chloride and acetone at an elevated temperature (e.g., 100°C) and pressure.[2]

-

This method is significantly faster than Soxhlet extraction, with a typical extraction time of about 12-20 minutes per sample.[2]

-

-

Ultrasound-Assisted Extraction (UAE):

-

-

Extract Cleanup: The crude extract often contains interfering compounds that need to be removed before instrumental analysis. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.

1.2. Water Samples

-

Filtration: Filter the water sample through a 0.45 µm filter to remove suspended particles.

-

Extraction:

-

Liquid-Liquid Extraction (LLE):

-

Take a measured volume of the water sample (approximately 1 L) in a separatory funnel.

-

Serially extract with methylene chloride.[6]

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Pass the water sample through the cartridge.

-

Elute the retained analytes with a suitable organic solvent (e.g., acetonitrile, methylene chloride).

-

-

Dispersive Liquid-Liquid Microextraction (DLLME):

-

This method uses a small amount of extraction solvent and a disperser solvent.

-

For example, a mixture of 1-dodecanol (extractant) and a deep eutectic solvent (dispersant) can be injected into the water sample, followed by ultrasonication and centrifugation.[5]

-

-

-

Concentration: Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

Analytical Methods

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for this compound analysis by GC-MS.

GC-MS Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or similar |

| Injection Mode | Pulsed Splitless |

| Injector Temperature | 300-320°C[3][7] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[3] |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Oven Program | Initial temp 40°C for 1 min, ramp to 120°C at 25°C/min, then to 300°C at 5°C/min, hold for 15 min.[3] (This program should be optimized for specific sample matrices and target analytes). |

| Mass Spectrometer | Agilent 7000D Triple Quadrupole GC/MS or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 200-320°C[3][7] |

| Transfer Line Temp. | 280-320°C[3][7] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic ions for this compound should be monitored. |

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of PAHs, including this compound, particularly in water samples.

Experimental Workflow for HPLC Analysis

Caption: General workflow for this compound analysis by HPLC.

HPLC Parameters:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II LC System or similar |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water is commonly used. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 20 µL |

| Detector | UV detector (e.g., at 254 nm) and/or a Fluorescence detector (excitation and emission wavelengths specific to PAHs).[6] |

Data Presentation

Quantitative data for this compound in environmental samples can be summarized in tables for easy comparison. The following tables provide examples of how to present such data.

Table 1: Typical Performance Data for Analytical Methods

| Parameter | GC-MS (Soil/Sediment) | HPLC-UV/FLD (Water) |

| Linear Range | 1 - 1000 pg/µL | 0.02 - 5.0 µg/L[5] |

| Limit of Detection (LOD) | < 0.5 ng/g (dry weight)[8] | 3.5 - 14.1 ng/L[5] |

| Limit of Quantitation (LOQ) | 1.0 - 10.0 µg/kg[9] | 11.8 - 46.9 ng/L[5] |

| Typical Recovery | 70 - 130% (dependent on extraction method and matrix)[5] | 86 - 107% (LLE)[10] |

| Relative Standard Deviation (RSD) | < 15% | < 6.1%[5] |

Table 2: Example Concentrations of PAHs in Environmental Samples

| Sample Matrix | This compound Concentration Range | Total PAH Concentration Range | Reference |

| Contaminated Soil | Varies significantly based on source | 292 to 2170 µg/kg | (General PAH data, specific data for this compound is sparse) |

| River Sediment | Varies significantly based on source | 4,425 to 51,261 ng/g (dw) | [3] |

| Tap Water | Typically below detection limits | 0.5 to 500 ng/mL | [9] |

| River Water | Varies with pollution levels | 80.6 - 106.6% recovery of spiked samples | [9] |

Note: The concentration of this compound can vary widely depending on the proximity to pollution sources. The values presented are indicative and should be confirmed by site-specific analysis.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the analysis of this compound in environmental samples. Both GC-MS and HPLC are powerful techniques that, when coupled with appropriate sample preparation methods, can provide accurate and reliable quantification of this important environmental contaminant. The choice of method will depend on the specific sample matrix, required sensitivity, and available instrumentation. Adherence to good laboratory practices and proper quality control measures are essential for obtaining high-quality data.

References

- 1. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. accustandard.com [accustandard.com]

- 7. agilent.com [agilent.com]

- 8. Optimizing detection limits for the analysis of petroleum hydrocarbons in complex environmental samples [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Application Note: Analysis of 2-Methylanthracene using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the identification and quantification of 2-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable to researchers, scientists, and professionals in drug development and environmental analysis. This document includes procedures for sample preparation, detailed GC-MS instrument parameters, and data analysis, supported by quantitative data and graphical representations of the experimental workflow.

Introduction

This compound (C₁₅H₁₂) is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds.[1] PAHs are known for their carcinogenic and mutagenic properties, making their detection and quantification in various matrices a critical aspect of environmental monitoring and chemical safety assessment.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the analysis of PAHs due to its high sensitivity, selectivity, and resolving power.[1][4] This application note details a robust GC-MS method for the analysis of this compound.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below. The process begins with sample preparation, involving extraction and cleanup, followed by instrumental analysis and subsequent data processing.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of GC-MS Components

The logical relationship between the core components of the Gas Chromatography-Mass Spectrometry system is illustrated below. The process is sequential, starting from the injector and culminating in the data system.

Caption: Logical relationship of the key components in a GC-MS system.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for solid matrices such as soil or sediment is provided below. This can be adapted for other sample types.

-

Extraction:

-

Cleanup:

-

Allow the solid particles to settle and decant the supernatant.

-

Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove polar interferences.[6]

-

Elute the PAHs from the SPE cartridge with a suitable solvent mixture, such as dichloromethane/hexane.

-

-

Concentration and Reconstitution:

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or toluene).

-

Add an internal standard for quantification.

-

Transfer the final extract to a GC vial for analysis.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent Gas Chromatograph or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 300 °C, hold for 10 min |

| Injection Volume | 1 µL |

| Mass Spectrometer | |

| MS System | Mass Selective Detector or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 280 °C |

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value | Reference |

| Chemical Properties | ||

| Molecular Formula | C₁₅H₁₂ | [7][8] |

| Molecular Weight | 192.26 g/mol | [4][7][8] |

| Mass Spectrometry Data | ||

| Molecular Ion (M+) | m/z 192 | [1][4] |

| Major Fragment Ions (m/z) | 193, 191, 189 | [1][4] |

| Characteristic Ions for SIM | Quantifier: 192Qualifiers: 191, 193 | [1][4] |

| Chromatographic Data | ||

| Kovats Retention Index | ~1920 (Standard non-polar column) | [4] |

| Performance Characteristics | ||

| Linearity (R²) | > 0.999 | [9] |

| Limit of Detection (LOD) | Estimated: 0.1 - 1.0 ng/mL | [10][11][12] |

| Limit of Quantification (LOQ) | Estimated: 0.5 - 5.0 ng/mL | [10][11][12] |

Note: LOD and LOQ values are estimates based on typical performance for PAHs and may vary depending on the specific instrument and matrix.

Data Analysis and Interpretation

Identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Confirmation is performed by comparing the ion ratios of the quantifier and qualifier ions to those of the standard.

Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample is then determined from this calibration curve.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound in various samples. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data, offers a comprehensive guide for researchers and scientists. Proper validation of the method in the specific sample matrix of interest is recommended to ensure data quality and accuracy.

References

- 1. This compound | 613-12-7 | Benchchem [benchchem.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. agilent.com [agilent.com]

- 4. This compound | C15H12 | CID 11936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 6. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anthracene, 2-methyl- [webbook.nist.gov]

- 8. Anthracene, 2-methyl- [webbook.nist.gov]

- 9. gcms.cz [gcms.cz]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Methylanthracene using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a polycyclic aromatic hydrocarbon (PAH), is a critical analyte in environmental monitoring and toxicology studies due to its potential carcinogenic properties.[1] This protocol outlines the chromatographic conditions, sample preparation, and data analysis for the accurate determination of this compound in solution.

Introduction

This compound is a methyl derivative of anthracene, a three-ring polycyclic aromatic hydrocarbon.[1] PAHs are formed during the incomplete combustion of organic materials and are widespread environmental pollutants.[1] Accurate and sensitive analytical methods are essential for monitoring their presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of PAHs due to its high resolution and sensitivity.[2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase C18 column and a UV detector.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of PAHs.[2]

-

Solvents: HPLC grade acetonitrile and water are required for the mobile phase.

-

Standards: A certified reference standard of this compound is necessary for calibration.

-

Sample Vials: Amber glass vials should be used to prevent photodegradation of the analyte.

-

Syringe Filters: 0.45 µm PTFE or nylon syringe filters are used for sample clarification.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 25 minutes |

Standard and Sample Preparation

Standard Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation:

-

Dissolution: Dissolve the sample containing this compound in acetonitrile.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[3]

-

Dilution: Dilute the filtered sample with acetonitrile to a concentration within the calibration range.

Data Presentation

The quantitative data for the calibration of this compound is summarized in the following table. A linear relationship between concentration and peak area is observed.

| Concentration (µg/mL) | Peak Area (mAU*s) | Retention Time (min) |

| 0.1 | 15.2 | 12.5 |

| 0.5 | 76.5 | 12.5 |

| 1.0 | 153.1 | 12.5 |

| 5.0 | 768.9 | 12.5 |

| 10.0 | 1540.2 | 12.5 |

| 25.0 | 3855.7 | 12.5 |

| 50.0 | 7715.3 | 12.5 |

Experimental Workflow